![molecular formula C18H18FN3OS B3003312 N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]benzamide CAS No. 881814-87-5](/img/structure/B3003312.png)
N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]benzamide" is a chemical entity that has not been directly synthesized or characterized in the provided papers. However, similar compounds with related structures have been synthesized and studied for various biological activities. For instance, compounds with a piperazine core and fluorophenyl groups have been evaluated for their antimicrobial properties and potential as therapeutic agents for Alzheimer's disease .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting with the formation of core structures followed by functionalization with various substituents. For example, the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives includes cyclization, halogenation, and palladium-catalyzed cross-coupling reactions . Similarly, the synthesis of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides involves the formation of the piperazine moiety and subsequent attachment of the benzamide group .
Molecular Structure Analysis
The molecular structure of compounds related to "this compound" has been elucidated using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry. For instance, the crystal structure analysis of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide revealed the importance of hydrogen bonding in the crystal packing of the compound . Additionally, the structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate was determined by X-ray analysis, showing the planarity of the benzimidazole ring and the chair conformation of the piperazine ring .
Chemical Reactions Analysis
The chemical reactivity of piperazine derivatives is often explored in the context of their potential biological activities. For instance, piperazine derivatives have been evaluated for their anti-acetylcholinesterase activity, which is relevant for the treatment of Alzheimer's disease . The introduction of various substituents on the benzamide moiety can dramatically enhance the activity of these compounds . Additionally, piperazine-based catalysts have been developed for the enantioselective hydrosilylation of N-aryl imines, demonstrating the versatility of piperazine derivatives in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of fluorine atoms and other substituents can affect the lipophilicity, solubility, and overall reactivity of these compounds. The synthesized compounds are typically characterized by their melting points, solubility in various solvents, and stability under different conditions. The antimicrobial studies of some piperazine derivatives have shown that certain compounds exhibit better inhibitory activity than standard drugs, indicating their potential as antimicrobial agents .
Scientific Research Applications
Metal Complex Formation
N-(4-benzoyl-piperazine-1-carbothioyl)-benzamide, a similar compound to N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]benzamide, has been used in the synthesis of metal complexes. These complexes are formed with nickel(II) and copper(II) and involve a process of keto-thione to keto-thiol tautomerization, essential for the formation of neutral bis-chelates. Such complexes have potential applications in various fields, including catalysis and material science (Mandal, 2018).
Synthesis of Antiviral and Antimicrobial Agents
Compounds structurally related to this compound have been synthesized for biological interest, including their use in antiviral and antimicrobial activities. For example, derivatives of piperazine carbothioamides have demonstrated promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity (Reddy et al., 2013).
Dopamine Antagonistic Activity
2-Phenylpyrroles, analogues of substituted benzamide like this compound, have been studied for their dopamine antagonistic activity. These compounds, when linked to pharmacophoric groups, maintain dopamine antagonistic activity, indicating potential use in neurological and psychiatric treatments (van Wijngaarden et al., 1987).
Synthesis of Flunarizine and Its Derivatives
Related compounds to this compound have been used in the synthesis of flunarizine, a drug known for its vasodilating effect and antihistamine activity. The synthesis involves regioselective metal-catalyzed amination, indicating potential applications in pharmaceutical synthesis (Shakhmaev et al., 2016).
HIV-1 Attachment Inhibition
Compounds like 4-Fluoro-1-(4-benzoylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione, which share structural similarities with this compound, have been characterized as inhibitors of HIV-1 attachment, interfering with the interaction of viral gp120 with the host cell receptor CD4. This indicates a potential application in the development of antiviral drugs (Wang et al., 2009).
Alzheimer's Disease Research
In Alzheimer's disease research, selective serotonin 1A molecular imaging probes structurally related to this compound have been used. Such probes, in conjunction with positron emission tomography (PET), facilitate the quantification of 5-HT(1A) receptor densities in the living brains of patients, aiding in the understanding and treatment of Alzheimer's disease (Kepe et al., 2006).
Antineoplastic Tyrosine Kinase Inhibition
Similar compounds have been investigated in the context of chronic myelogenous leukemia, acting as antineoplastic tyrosine kinase inhibitors. These compounds, like flumatinib, undergo various metabolic transformations, highlighting their potential in cancer therapy (Gong et al., 2010).
properties
IUPAC Name |
N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3OS/c19-15-8-4-5-9-16(15)21-10-12-22(13-11-21)18(24)20-17(23)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTZZDHJJURCDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=S)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

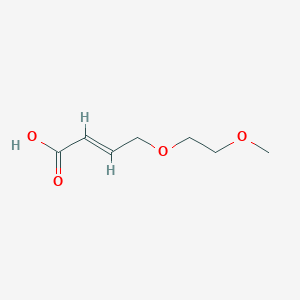
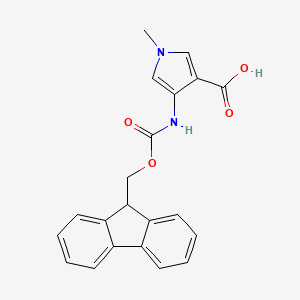
![(2-Fluoro-3-methylphenyl)-(9-prop-2-ynyl-1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone](/img/structure/B3003232.png)
![3,3,3-trifluoro-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)propan-1-one](/img/structure/B3003235.png)
![5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B3003237.png)
![4-[(2-Iodo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]benzenecarboxylic acid](/img/structure/B3003238.png)
![(3As,5aS,5bR,9S,11aR,13aR)-9-hydroxy-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,5a-dicarboxylic acid](/img/structure/B3003239.png)
![2-methoxy-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3003240.png)
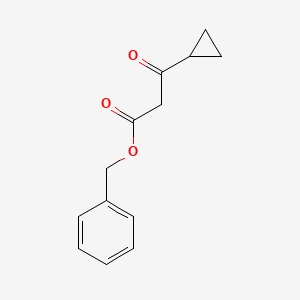
![N-(benzo[d]thiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B3003247.png)

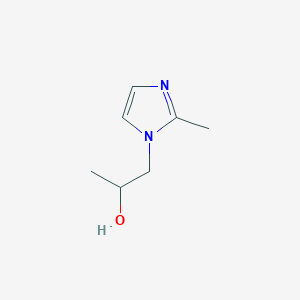
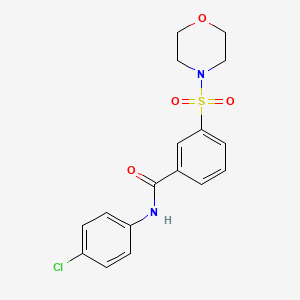
![2-[(5E)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B3003252.png)